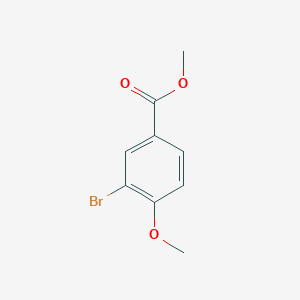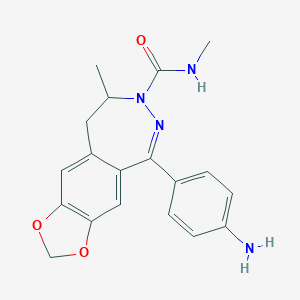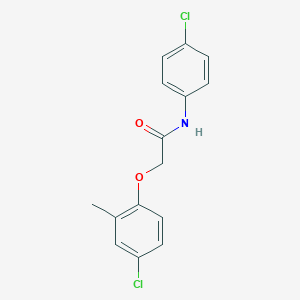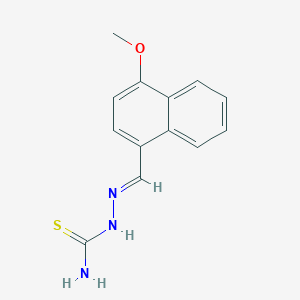
4-Methoxy-1-naphthaldehyde thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-1-naphthaldehyde thiosemicarbazone (MNTSC) is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule is a thiosemicarbazone derivative of 4-methoxy-1-naphthaldehyde, which is a common building block in organic chemistry. MNTSC has been shown to possess a variety of interesting properties, including the ability to chelate metal ions, inhibit enzymes, and interact with biological systems. In
科学研究应用
4-Methoxy-1-naphthaldehyde thiosemicarbazone has been investigated for its potential applications in a wide range of scientific fields, including biochemistry, pharmacology, and materials science. One of the most promising areas of research is the use of 4-Methoxy-1-naphthaldehyde thiosemicarbazone as a chelating agent for metal ions. 4-Methoxy-1-naphthaldehyde thiosemicarbazone has been shown to form stable complexes with a variety of metal ions, including copper, iron, and zinc. These complexes have been used in the development of new materials and catalysts.
作用机制
The mechanism of action of 4-Methoxy-1-naphthaldehyde thiosemicarbazone is not fully understood, but it is thought to involve the formation of stable complexes with metal ions. These complexes can inhibit enzymes that require metal ions for their activity, such as metalloproteases. 4-Methoxy-1-naphthaldehyde thiosemicarbazone has also been shown to interact with DNA and RNA, possibly through the formation of hydrogen bonds.
Biochemical and Physiological Effects:
4-Methoxy-1-naphthaldehyde thiosemicarbazone has been shown to have a variety of biochemical and physiological effects. For example, 4-Methoxy-1-naphthaldehyde thiosemicarbazone has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 4-Methoxy-1-naphthaldehyde thiosemicarbazone has also been shown to have antitumor activity, possibly through the inhibition of DNA synthesis.
实验室实验的优点和局限性
One advantage of using 4-Methoxy-1-naphthaldehyde thiosemicarbazone in lab experiments is its ability to form stable complexes with metal ions. This property makes 4-Methoxy-1-naphthaldehyde thiosemicarbazone useful in the development of new materials and catalysts. However, one limitation of using 4-Methoxy-1-naphthaldehyde thiosemicarbazone is its potential toxicity. 4-Methoxy-1-naphthaldehyde thiosemicarbazone has been shown to be toxic to some cell lines, and caution should be exercised when handling this compound.
未来方向
There are many potential future directions for research on 4-Methoxy-1-naphthaldehyde thiosemicarbazone. One area of interest is the development of new materials and catalysts based on 4-Methoxy-1-naphthaldehyde thiosemicarbazone-metal complexes. Another area of interest is the investigation of the antitumor activity of 4-Methoxy-1-naphthaldehyde thiosemicarbazone and related compounds. Additionally, the mechanism of action of 4-Methoxy-1-naphthaldehyde thiosemicarbazone and its interactions with biological systems could be further explored.
合成方法
The synthesis of 4-Methoxy-1-naphthaldehyde thiosemicarbazone involves the reaction of 4-methoxy-1-naphthaldehyde with thiosemicarbazide in the presence of a catalyst such as acetic acid. The resulting product is a yellow crystalline solid that can be purified by recrystallization from a suitable solvent. The structure of 4-Methoxy-1-naphthaldehyde thiosemicarbazone has been confirmed by various analytical techniques, including NMR spectroscopy and X-ray crystallography.
属性
CAS 编号 |
5268-83-7 |
|---|---|
产品名称 |
4-Methoxy-1-naphthaldehyde thiosemicarbazone |
分子式 |
C13H13N3OS |
分子量 |
259.33 g/mol |
IUPAC 名称 |
[(E)-(4-methoxynaphthalen-1-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C13H13N3OS/c1-17-12-7-6-9(8-15-16-13(14)18)10-4-2-3-5-11(10)12/h2-8H,1H3,(H3,14,16,18)/b15-8+ |
InChI 键 |
QAYVZBRXUBLTQQ-OVCLIPMQSA-N |
手性 SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=N/NC(=S)N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)C=NNC(=S)N |
规范 SMILES |
COC1=CC=C(C2=CC=CC=C21)C=NNC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



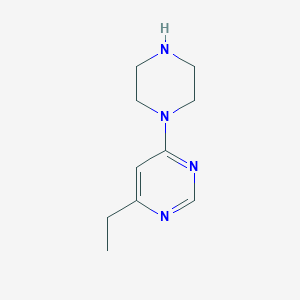
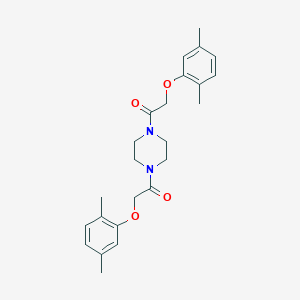


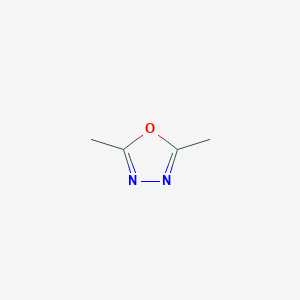
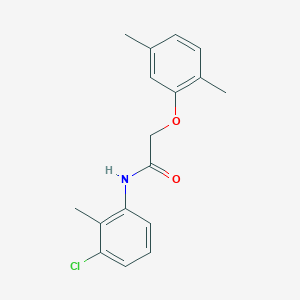
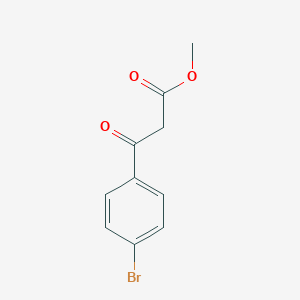

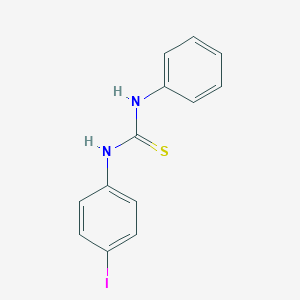
![N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B185438.png)
